molecular formula C19H21NO4 B11630071 Propan-2-yl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Propan-2-yl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Katalognummer: B11630071
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: FFFCZWYBNDIBNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate ester linked to an acetamido group, which is further connected to a phenoxy moiety. The presence of these functional groups imparts unique chemical properties, making it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-aminobenzoic acid with isopropanol to form propan-2-yl 4-aminobenzoate. This intermediate is then reacted with 3-methylphenoxyacetic acid chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and amidation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamido group may enhance binding affinity and specificity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    PROPAN-2-YL 3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a different substitution pattern on the benzoate moiety.

    PROPAN-2-YL 4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a different substitution pattern on the phenoxy moiety.

Uniqueness

PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C19H21NO4

Molekulargewicht

327.4 g/mol

IUPAC-Name

propan-2-yl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H21NO4/c1-13(2)24-19(22)15-7-9-16(10-8-15)20-18(21)12-23-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,21)

InChI-Schlüssel

FFFCZWYBNDIBNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.